molecular formula C14H18ClNO4S B11815196 rel-benzyl N-[(1R,3S)-3-[(chlorosulfonyl)methyl]cyclopentyl]carbamate

rel-benzyl N-[(1R,3S)-3-[(chlorosulfonyl)methyl]cyclopentyl]carbamate

Cat. No.: B11815196
M. Wt: 331.8 g/mol
InChI Key: OMNJXTVZOXPPOW-QWHCGFSZSA-N
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Description

The compound "rel-benzyl N-[(1R,3S)-3-[(chlorosulfonyl)methyl]cyclopentyl]carbamate" is a chiral carbamate derivative featuring a cyclopentyl backbone substituted with a chlorosulfonylmethyl group and a benzyl carbamate moiety. The benzyl carbamate group (–O(CO)N–) is commonly employed in medicinal chemistry as a protective group for amines or as a prodrug moiety .

Properties

Molecular Formula

C14H18ClNO4S

Molecular Weight

331.8 g/mol

IUPAC Name

benzyl N-[(1R,3S)-3-(chlorosulfonylmethyl)cyclopentyl]carbamate

InChI

InChI=1S/C14H18ClNO4S/c15-21(18,19)10-12-6-7-13(8-12)16-14(17)20-9-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2,(H,16,17)/t12-,13+/m0/s1

InChI Key

OMNJXTVZOXPPOW-QWHCGFSZSA-N

Isomeric SMILES

C1C[C@H](C[C@H]1CS(=O)(=O)Cl)NC(=O)OCC2=CC=CC=C2

Canonical SMILES

C1CC(CC1CS(=O)(=O)Cl)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-benzyl N-[(1R,3S)-3-[(chlorosulfonyl)methyl]cyclopentyl]carbamate typically involves the following steps:

Industrial Production Methods

Industrial production of rac-benzyl N-[(1R,3S)-3-[(chlorosulfonyl)methyl]cyclopentyl]carbamate follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include temperature control, reaction time, and the use of appropriate solvents and catalysts.

Chemical Reactions Analysis

Types of Reactions

rac-benzyl N-[(1R,3S)-3-[(chlorosulfonyl)methyl]cyclopentyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

rac-benzyl N-[(1R,3S)-3-[(chlorosulfonyl)methyl]cyclopentyl]carbamate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-benzyl N-[(1R,3S)-3-[(chlorosulfonyl)methyl]cyclopentyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of their functions. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related analogs, focusing on functional groups, physicochemical properties, and applications.

Table 1: Structural and Functional Group Comparison

Compound Name Key Functional Groups Molecular Formula Molecular Weight CAS Number Key Evidence IDs
rel-Benzyl N-[(1R,3S)-3-[(chlorosulfonyl)methyl]cyclopentyl]carbamate Chlorosulfonylmethyl, benzyl carbamate Not explicitly provided*
rel-Benzyl N-{[(1S,3R)-3-aminocyclopentyl]methyl}carbamate Aminocyclopentyl, benzyl carbamate C₁₄H₂₀N₂O₂ 248.326 1312766-48-5
Benzyl N-[(1S,3R)-rel-3-hydroxycyclopentyl]carbamate Hydroxycyclopentyl, benzyl carbamate C₁₃H₁₇NO₃ 235.28 124555-31-3
rel-tert-Butyl N-[(1R,3S)-3-(bromomethyl)cyclohexyl]carbamate Bromomethyl, tert-butyl carbamate C₁₄H₁₉BrN₂O₂ 320.28 EN300-7547941
tert-Butyl N-[3,3,4,4,4-pentafluoro-2-(methylamino)butyl]carbamate Pentafluoro, methylamino, tert-butyl C₁₀H₁₆F₅N₂O₂ 291.24 Not provided

*Inferred from nomenclature rules and analog data.

Key Comparative Analysis

Functional Group Reactivity Chlorosulfonylmethyl vs. Hydroxy/Amino Groups: The chlorosulfonyl group in the target compound distinguishes it from analogs like the hydroxy (CAS 124555-31-3) and amino (CAS 1312766-48-5) variants. The –SO₂Cl group is highly reactive, enabling sulfonamide formation or participation in electrophilic aromatic substitution, whereas hydroxyl and amino groups favor hydrogen bonding or nucleophilic reactions . Bromomethyl vs. Chlorosulfonylmethyl: The bromomethyl-substituted analog (EN300-7547941) is a better leaving group (Br⁻ vs. Cl⁻), making it more reactive in SN2 reactions. However, the chlorosulfonyl group offers dual functionality as both a leaving group and a sulfonylating agent .

Physicochemical Properties Molecular Weight and Polarity: The hydroxy-substituted compound (CAS 124555-31-3) has a lower molecular weight (235.28) and higher polarity due to the –OH group, enhancing aqueous solubility. In contrast, the amino-substituted analog (CAS 1312766-48-5) has intermediate polarity, while the tert-butyl pentafluoro derivative (C₁₀H₁₆F₅N₂O₂) exhibits high lipophilicity due to fluorine substituents . Stability: The chlorosulfonyl group may confer hydrolytic instability under basic or aqueous conditions compared to the more stable tert-butyl carbamates .

The chlorosulfonyl variant could serve as a covalent warhead for target engagement . Protective Groups: tert-Butyl carbamates (e.g., EN300-7547941) are widely used as amine-protecting groups in organic synthesis, whereas benzyl carbamates (e.g., CAS 124555-31-3) are cleavable under hydrogenolysis conditions .

Table 2: Application Comparison

Compound Type Primary Applications Key Evidence IDs
Chlorosulfonylmethyl carbamate Covalent inhibitors, sulfonylation reactions Inferred
Aminocyclopentyl carbamate Protein degrader building blocks
Hydroxycyclopentyl carbamate Hydrogen-bond donors, solubility enhancers
Bromomethyl carbamate SN2 reactions, alkylating agents
Pentafluoro carbamate Lipophilicity-driven drug design

Research Findings and Challenges

  • Synthetic Accessibility: The synthesis of chlorosulfonylmethyl derivatives often requires hazardous reagents (e.g., ClSO₂CH₂Cl), complicating scale-up compared to hydroxy or amino analogs .
  • Structural Diversity : Cyclohexyl vs. cyclopentyl backbones (e.g., EN300-7547941) influence ring strain and steric effects, impacting binding affinity in target proteins .

Biological Activity

rel-benzyl N-[(1R,3S)-3-[(chlorosulfonyl)methyl]cyclopentyl]carbamate is a chemical compound that has garnered interest due to its potential biological activities. This article reviews its structural characteristics, biological effects, and relevant research findings.

Structural Information

  • Molecular Formula : C₁₄H₁₈ClNO₄S
  • Molecular Weight : 331.82 g/mol
  • SMILES Notation : C1CC@@HNC(=O)OCC2=CC=CC=C2

The compound features a chlorosulfonyl group, which is known for enhancing biological activity through various mechanisms including enzyme inhibition.

Biological Activity Overview

The biological activity of this compound has not been extensively documented in the literature. However, related compounds with similar structural motifs have shown significant pharmacological properties.

  • Enzyme Inhibition : The chlorosulfonyl moiety may interact with nucleophilic sites in enzymes, potentially leading to inhibition of key metabolic pathways.
  • Cell Signaling Modulation : Compounds with carbamate structures often exhibit interactions with cell signaling pathways, influencing processes such as apoptosis and proliferation.

Case Studies and Research Findings

While specific studies on this compound are sparse, related research provides insights into its potential biological activities:

Table 1: Related Compounds and Their Biological Activities

Compound NameActivityReference
Benzyl 2S-2-R-1-hydroxy-2-oxo-1-phenethylprop-3-ylcarbamoylHDAC Inhibition
3-((1-(Benzyl(2-hydroxy-2-phenylethyl)amino)-1-oxo-3-phenylpropan-2-yl)carbamoyl)pyrazineAnti-HIV Activity

In Vitro Studies

Research indicates that compounds with similar structural features have demonstrated significant enzyme inhibition and potential anti-cancer properties. For instance, studies on histone deacetylase (HDAC) inhibitors reveal that benzyl derivatives can effectively modulate gene expression related to cancer progression .

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